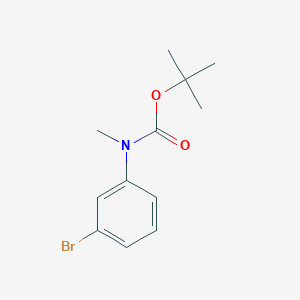
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O4 . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid can be confirmed by techniques such as IR, 1H/13C-NMR, and mass .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid can be found in databases like PubChem .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives of 2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid contribute significantly to the field of organic chemistry. For example, Xiong Jing (2011) focused on synthesizing enantiomers of a related compound to understand its structural properties using NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011). Similarly, the study by Ye Cai, Chang-Chun Ling, & D. Bundle (2009) outlines an efficient synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, demonstrating the compound's versatility in synthetic chemistry (Ye Cai, Chang-Chun Ling, & D. Bundle, 2009).
Biological Evaluation
The evaluation of biological activities of these compounds is crucial for understanding their potential in pharmacology and biomedicine. Shelly L. Thomas, K. Geetha, & Murugan (2009) investigated antimicrobial and anti-inflammatory activities of benzoxazole compounds, showing significant effects in reducing paw volume in an anti-inflammatory test (Shelly L. Thomas, K. Geetha, & Murugan, 2009). Furthermore, the research by A. P. Nikalje, N. Hirani, & R. Nawle (2015) on novel acetamido derivatives highlighted their promising anti-inflammatory activity in both in vitro and in vivo models, alongside performing molecular docking studies to explore their binding affinities (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
Heterocyclic Chemistry and Material Science
Research into the synthesis of heterocycles from 2-acetamido derivatives opens new pathways in material science and drug development. For instance, the work by O. A. Savchenko et al. (2020) explored the synthesis of 3-sulfanylpyridin-2(1H)-ones, demonstrating the compound's utility in creating functionally substituted heterocycles with potential pharmacological activities (O. A. Savchenko et al., 2020).
Environmental and Agricultural Chemistry
The role of related compounds in environmental and agricultural chemistry has been demonstrated through studies on their transformation products. For example, research by I. Fomsgaard, A. Mortensen, & S. C. Carlsen (2004) reviewed the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, shedding light on their potential for suppressing weeds and soil-borne diseases in agricultural settings (I. Fomsgaard, A. Mortensen, & S. C. Carlsen, 2004).
Propriétés
IUPAC Name |
2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXHJAFMJDGXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)











